molecular formula C7H7NO3S B14693175 2,2-dioxo-3H-1,2lambda6-benzoxathiol-5-amine CAS No. 27238-08-0

2,2-dioxo-3H-1,2lambda6-benzoxathiol-5-amine

Cat. No.: B14693175
CAS No.: 27238-08-0
M. Wt: 185.20 g/mol
InChI Key: ARQSHNHFZZMLQD-UHFFFAOYSA-N
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Description

2,2-dioxo-3H-1,2lambda6-benzoxathiol-5-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dioxo-3H-1,2lambda6-benzoxathiol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with sulfur dioxide and an oxidizing agent to form the benzoxathiol ring system. The reaction conditions often require a solvent such as dimethyl sulfoxide and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include the optimization of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-dioxo-3H-1,2lambda6-benzoxathiol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various N-substituted benzoxathiol derivatives.

Scientific Research Applications

2,2-dioxo-3H-1,2lambda6-benzoxathiol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2,2-dioxo-3H-1,2lambda6-benzoxathiol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dioxo-1,3-dihydro-2lambda6,1-benzothiazole-6-carboxylic acid
  • Methyl 4-hydroxy-2,2-dioxo-1H-2lambda6,1-benzothiazine-3-carboxylate
  • 5-(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)-2-(trifluoromethyl)phenylboronic acid

Uniqueness

2,2-dioxo-3H-1,2lambda6-benzoxathiol-5-amine is unique due to its specific ring structure that incorporates both sulfur and nitrogen atoms. This structural feature imparts distinct chemical properties, such as the ability to participate in diverse chemical reactions and potential biological activities. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2-dioxo-3H-1,2λ6-benzoxathiol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c8-6-1-2-7-5(3-6)4-12(9,10)11-7/h1-3H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQSHNHFZZMLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)OS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949958
Record name 5-Amino-1,2lambda~6~-benzoxathiole-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27238-08-0
Record name NSC121606
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1,2lambda~6~-benzoxathiole-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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